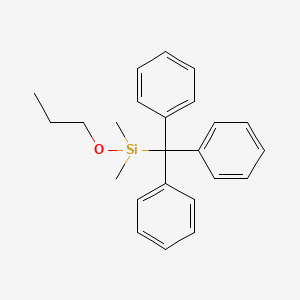
Dimethyl(propoxy)(triphenylmethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl(propoxy)(triphenylmethyl)silane is an organosilicon compound with the molecular formula C24H28OSi. This compound features a silicon atom bonded to two methyl groups, a propoxy group, and a triphenylmethyl group. Organosilicon compounds like this one are known for their versatility in organic synthesis and their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl(propoxy)(triphenylmethyl)silane can be synthesized through various methods. One common approach involves the reaction of triphenylmethyl chloride with dimethyl(propoxy)silane in the presence of a base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl(propoxy)(triphenylmethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Hydride donors like lithium aluminum hydride are commonly employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of organosilicon derivatives.
Scientific Research Applications
Dimethyl(propoxy)(triphenylmethyl)silane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism by which dimethyl(propoxy)(triphenylmethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex molecular structures
Comparison with Similar Compounds
Similar Compounds
Trimethyl(propoxy)silane: Similar in structure but lacks the triphenylmethyl group.
Triphenylsilane: Contains a silicon atom bonded to three phenyl groups, but lacks the propoxy group.
Dimethyl(phenyl)(propoxy)silane: Similar but with a phenyl group instead of a triphenylmethyl group.
Uniqueness
Dimethyl(propoxy)(triphenylmethyl)silane is unique due to the presence of both the propoxy and triphenylmethyl groups. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and other applications.
Properties
CAS No. |
62092-95-9 |
|---|---|
Molecular Formula |
C24H28OSi |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
dimethyl-propoxy-tritylsilane |
InChI |
InChI=1S/C24H28OSi/c1-4-20-25-26(2,3)24(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19H,4,20H2,1-3H3 |
InChI Key |
NRBDTGLTQOFUPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCO[Si](C)(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















